2-[(Thiolan-3-yl)amino]propan-1-ol
Description
2-[(Thiolan-3-yl)amino]propan-1-ol is a chemical compound with the molecular formula C7H15NOS and a molecular weight of 161.27 g/mol . It is also known by its IUPAC name, 2-(tetrahydro-3-thienylamino)-1-propanol . This compound is characterized by the presence of a thiolane ring, an amino group, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Properties
IUPAC Name |
2-(thiolan-3-ylamino)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NOS/c1-6(4-9)8-7-2-3-10-5-7/h6-9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPMEFAIHBMWMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC1CCSC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Thiolan-3-yl)amino]propan-1-ol typically involves the reaction of thiolane derivatives with amino alcohols under controlled conditions. One common method involves the reaction of thiolane-3-carboxylic acid with 2-amino-1-propanol in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions, followed by purification through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-[(Thiolan-3-yl)amino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(Thiolan-3-yl)amino]propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(Thiolan-3-yl)amino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site and preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
3-Aminopropan-1-ol: A primary amine and alcohol with similar structural features but lacks the thiolane ring.
2-Amino-3-(1H-indol-3-yl)propan-1-ol: Contains an indole ring instead of a thiolane ring, leading to different chemical properties and applications.
Uniqueness
2-[(Thiolan-3-yl)amino]propan-1-ol is unique due to the presence of the thiolane ring, which imparts distinct chemical reactivity and biological activity. This structural feature allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Biological Activity
2-[(Thiolan-3-yl)amino]propan-1-ol, with the molecular formula CHNOS, is a compound characterized by the presence of a thiolane ring. This unique structural feature contributes to its distinct chemical reactivity and biological activity, making it a subject of interest in various fields including medicinal chemistry and biochemistry.
The synthesis of this compound typically involves the reaction of thiolane derivatives with amino alcohols. A common method includes the reaction of thiolane-3-carboxylic acid with 2-amino-1-propanol in the presence of a dehydrating agent like thionyl chloride. This reaction is performed under reflux conditions, followed by purification through distillation or recrystallization.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. It has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in tumor cells, potentially through mechanisms involving modulation of enzyme activity and interaction with cellular receptors .
The mechanism of action involves interactions with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with active sites, which may lead to inhibition or activation of various biological pathways. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access.
Comparative Analysis
To better understand its biological activity, a comparison with similar compounds can be insightful. Below is a table summarizing key differences between this compound and other related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Contains thiolane ring | Antimicrobial, anticancer |
| 3-Aminopropan-1-ol | Lacks thiolane ring | Limited biological activity |
| 2-Amino-3-(1H-indol-3-yl)propan-1-ol | Contains indole ring | Anticancer properties |
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Antimicrobial Efficacy : A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics .
- Cancer Cell Line Studies : In vitro experiments on human cancer cell lines indicated that treatment with this compound resulted in a dose-dependent reduction in cell viability, particularly in melanoma and breast cancer cells, suggesting its potential as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
